molecular formula C61H106O12 B12657915 Ricinoleyl monomaleate triglyceride CAS No. 228412-48-4

Ricinoleyl monomaleate triglyceride

Cat. No.: B12657915
CAS No.: 228412-48-4
M. Wt: 1031.5 g/mol
InChI Key: DDPKRUJMDMNPFK-GGNKOBOLSA-N
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Description

Ricinoleyl monomaleate triglyceride is a compound derived from castor oil, which is a natural oil extracted from the seeds of the castor bean plant, Ricinus communis . This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ricinoleyl monomaleate triglyceride typically involves the esterification of ricinoleic acid with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Ricinoleyl monomaleate triglyceride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Ricinoleyl monomaleate triglyceride has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of surfactants, lubricants, and other industrial products

Mechanism of Action

The mechanism of action of ricinoleyl monomaleate triglyceride involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and cellular signaling pathways. These interactions are mediated by the unique chemical structure of the compound, which allows it to bind to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ricinoleyl monomaleate triglyceride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

CAS No.

228412-48-4

Molecular Formula

C61H106O12

Molecular Weight

1031.5 g/mol

IUPAC Name

(Z)-4-[(Z)-18-[2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propoxy]-18-oxooctadec-9-en-7-yl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C61H106O12/c1-4-7-10-31-40-53(62)42-33-25-19-13-16-22-28-37-46-58(66)70-51-56(73-60(68)48-39-30-24-17-14-20-26-34-43-54(63)41-32-11-8-5-2)52-71-59(67)47-38-29-23-18-15-21-27-36-45-55(44-35-12-9-6-3)72-61(69)50-49-57(64)65/h25-27,33-34,36,49-50,53-56,62-63H,4-24,28-32,35,37-48,51-52H2,1-3H3,(H,64,65)/b33-25-,34-26-,36-27-,50-49-

InChI Key

DDPKRUJMDMNPFK-GGNKOBOLSA-N

Isomeric SMILES

CCCCCCC(C/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CC(CCCCCC)OC(=O)/C=C\C(=O)O)OC(=O)CCCCCCC/C=C\CC(CCCCCC)O)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OC(=O)C=CC(=O)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O

Origin of Product

United States

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